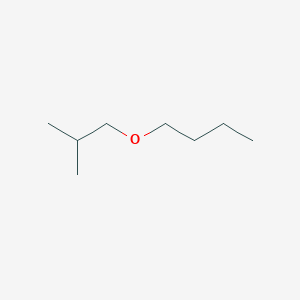![molecular formula C20H16 B103690 12-ethylbenzo[a]anthracene CAS No. 18868-66-1](/img/structure/B103690.png)
12-ethylbenzo[a]anthracene
Overview
Description
12-ethylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It consists of four fused benzene rings with an ethyl group attached at the 12th position. This compound is a derivative of benz(a)anthracene, which is known for its presence in tobacco smoke and its carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene, 12-ethyl- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of benz(a)anthracene, 12-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the product .
Types of Reactions:
Oxidation: 12-ethylbenzo[a]anthracene can undergo oxidation reactions, leading to the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert benz(a)anthracene, 12-ethyl- to its dihydro or tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Major Products Formed:
Oxidation: Formation of 12-ethylbenz(a)anthracene-7,12-dione.
Reduction: Formation of 12-ethyldihydrobenz(a)anthracene.
Substitution: Formation of 12-ethyl-7-bromobenz(a)anthracene, 12-ethyl-7-nitrobenz(a)anthracene, and 12-ethyl-7-sulfonylbenz(a)anthracene.
Scientific Research Applications
12-ethylbenzo[a]anthracene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins. It serves as a probe to understand the mechanisms of carcinogenesis.
Medicine: Studied for its potential role in cancer research, particularly in understanding the pathways of chemical-induced carcinogenesis.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of benz(a)anthracene, 12-ethyl- involves its metabolic activation to reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form epoxides and dihydrodiols, which are the primary reactive species. These metabolites can interact with cellular macromolecules, disrupting normal cellular functions and leading to toxic effects .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without the ethyl group.
7,12-Dimethylbenz(a)anthracene: A derivative with two methyl groups at positions 7 and 12.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion pattern.
Uniqueness: 12-ethylbenzo[a]anthracene is unique due to the presence of the ethyl group at the 12th position, which influences its chemical reactivity and biological interactions. This structural modification can alter the compound’s electronic properties, making it distinct from its parent compound and other derivatives .
Properties
IUPAC Name |
12-ethylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-2-17-18-9-5-4-8-15(18)13-16-12-11-14-7-3-6-10-19(14)20(16)17/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIFQBYIKWXEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC3=CC=CC=C31)C=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172240 | |
| Record name | Benz(a)anthracene, 12-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18868-66-1 | |
| Record name | Benz(a)anthracene, 12-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, 12-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



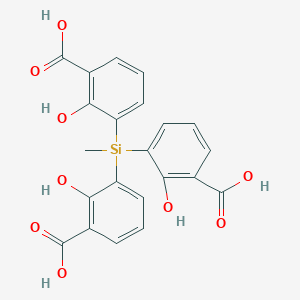
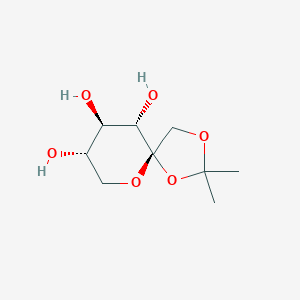



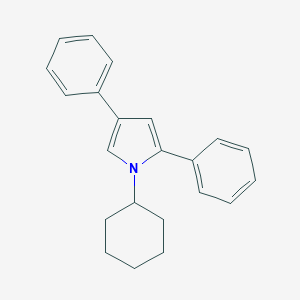

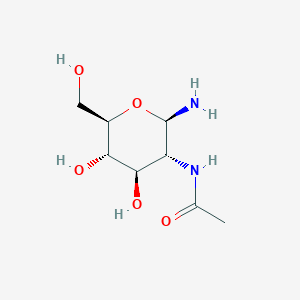
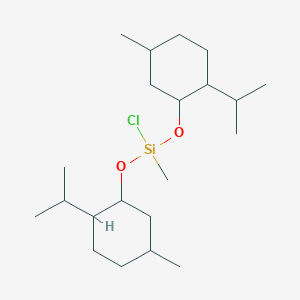
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione](/img/structure/B103631.png)
